molecular formula C9H9NO2 B13009636 2-(Allyloxy)nicotinaldehyde

2-(Allyloxy)nicotinaldehyde

Cat. No.: B13009636
M. Wt: 163.17 g/mol
InChI Key: SPVDNSBFYVIQCU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(Allyloxy)nicotinaldehyde typically involves the protection of the aldehyde group, followed by ortho-lithiation and subsequent allylation. One common method includes the use of LTMDA (Me2N(CH2)2N(Li)Me) for aldehyde protection, n-BuLi for ortho-lithiation, and allyl bromide for allylation . Industrial production methods may involve catalytic processes and the use of metal species such as CuCN.

Chemical Reactions Analysis

2-(Allyloxy)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like Grignard reagents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Allyloxy)nicotinaldehyde involves its role as a precursor in NAD biosynthesis. It is converted into NAD through the Preiss–Handler pathway, which involves the enzyme NAPRT . This pathway is crucial for maintaining cellular energy levels and metabolic functions.

Comparison with Similar Compounds

2-(Allyloxy)nicotinaldehyde can be compared with other nicotinaldehyde derivatives such as:

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-prop-2-enoxypyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO2/c1-2-6-12-9-8(7-11)4-3-5-10-9/h2-5,7H,1,6H2

InChI Key

SPVDNSBFYVIQCU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC=N1)C=O

Origin of Product

United States

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